gamma-Oryzanol

説明

oryzanol a is a natural product found in Krameria bicolor, Krameria grayi, and other organisms with data available.

Structure

3D Structure

特性

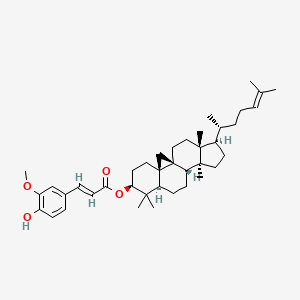

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODTZLFLDFKIQH-FSVGXZBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11042-64-1, 21238-33-5 |

Source

|

| Record name | Gamma oryzanol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oryzanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021238335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β)-9,19-cyclolanost-24-en-3-yl 4-hydroxy-3-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | γ-Oryzanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORYZANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PQR2YON9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Gamma-Oryzanol from Rice Bran: A Technical Guide

Executive Summary

Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols, is a high-value bioactive compound predominantly found in rice bran. Since its initial discovery, it has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cholesterol-lowering effects. This technical guide provides an in-depth overview of the historical discovery and the evolution of isolation and purification techniques for this compound from rice bran. It details comprehensive experimental protocols for various extraction and purification methodologies and presents quantitative data to compare their efficiencies. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Historical Context

This compound was first reported in 1954 by Kaneko and Tsuchiya, who identified its nutritional benefits in animals.[1] Initially, it was believed to be a single compound.[2] However, subsequent research revealed that this compound is, in fact, a complex mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[2][3] This discovery paved the way for extensive research into its individual components and their synergistic bioactivities. Over the years, its therapeutic potential has been increasingly recognized, leading to its use in pharmaceuticals and nutraceuticals for conditions such as hyperlipidemia and menopausal symptoms.[1]

Experimental Protocols for Isolation and Purification

The extraction and purification of this compound from rice bran are critical steps in obtaining a high-purity compound for research and commercial applications. Various methods have been developed, each with its own set of advantages and limitations.

Solvent Extraction

Solvent extraction remains a widely used method for obtaining this compound from rice bran due to its simplicity and scalability. The choice of solvent significantly impacts the yield and purity of the extracted compound.

Protocol 1: Hexane (B92381) and Isopropanol (B130326) Extraction

This method utilizes a mixture of hexane and isopropanol to efficiently extract this compound.

-

Sample Preparation: 10 g of rice bran is suspended in 50 mL of distilled water, followed by the addition of 2 g of ascorbic acid to prevent oxidation.

-

Extraction: The mixture is vortexed and incubated at 40°C for 40 minutes. 75 mL of a hexane:isopropanol (1:3 v/v) mixture is added, and the suspension is vortexed for 30 seconds.

-

Separation: The mixture is centrifuged at 1320 x g for 15 minutes. The organic layer is collected using a separatory funnel.

-

Re-extraction: The residue is re-extracted with 10 mL of the hexane:isopropanol mixture, and the process is repeated.

-

Solvent Evaporation: The combined organic layers are evaporated using a rotary evaporator at 70°C to yield the crude this compound extract.[4][5]

Protocol 2: Maceration with Different Organic Solvents

Maceration is a simple soaking technique effective for preliminary extraction.

-

Sample to Solvent Ratio: Mix rice bran with a solvent (e.g., acetone, hexane, or ethyl acetate) in a 1:4 (g/mL) ratio in a flask.

-

Extraction: The flask is placed on a shaker at 200 rpm for 60 minutes at 30°C.

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator to obtain the crude rice bran oil containing this compound.[6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity and yields pure extracts without residual organic solvents.

Protocol 3: Supercritical CO2 Extraction

-

System Parameters: The extraction is performed using a supercritical fluid extractor with the following optimized conditions:

-

Pressure: 500 bar

-

Temperature: 62°C

-

-

Extraction Process: Pressurized and heated CO2 is passed through a vessel containing the rice bran, selectively dissolving the this compound.

-

Collection: The pressure is then reduced, causing the CO2 to return to its gaseous state and leaving behind the this compound extract. This method has been shown to yield up to 36.6 mg of this compound per gram of extract.[7][8] A higher yield of 5.39 mg/g of rice bran was achieved at 50°C and 680 atm for 25 minutes.[9]

Purification Techniques

Following initial extraction, further purification is necessary to isolate high-purity this compound.

Protocol 4: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

-

Column Preparation: A glass column (2.5 cm x 25 cm) is packed with 20 g of silica (B1680970) gel (grade 62).

-

Sample Loading: The crude extract is dissolved in a small amount of the initial mobile phase and loaded onto the column.

-

Elution: A step-gradient elution is performed using hexane and ethyl acetate (B1210297) mixtures:

-

Initially, flush with 50 mL of hexane:ethyl acetate (9:1 v/v).

-

Collect the eluant with 50 mL of hexane:ethyl acetate (7:3 v/v).

-

Wash the column with 50 mL of hexane:ethyl acetate (1:1 v/v) to obtain semi-purified this compound.[2]

-

Further purification can achieve over 95% purity with a yield of up to 90% using a step-gradient of 85:15 followed by 75:25 (v/v) hexane:ethyl acetate.[10][11][12]

-

Protocol 5: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of this compound.

-

System: A preparative normal-phase HPLC system is used for purification, while a reverse-phase system is used for separating individual components.

-

Normal-Phase HPLC (Purification):

-

Column: Silica column.

-

Mobile Phase: 4% ethyl acetate in hexane.

-

Flow Rate: 21.6 mL/min.

-

Detection: UV at 330 nm.[1]

-

-

Reverse-Phase HPLC (Component Separation):

Quantitative Data Summary

The efficiency of different extraction and purification methods can be compared based on the yield and purity of the obtained this compound.

| Extraction Method | Solvent/Conditions | Temperature | Time | Yield of this compound | Reference |

| Solvent Extraction | Hexane:Isopropanol (1:3) | 40°C | 40 min | 13.98 mg/g of rice bran | [4][5] |

| Solvent Extraction | Hexane:Isopropanol (1:1) | 60°C | 45-60 min | 1.68 mg/g of rice bran | [15] |

| Supercritical Fluid Extraction | CO2 | 62°C | - | 36.6 mg/g of extract | [7][8] |

| Supercritical Fluid Extraction | CO2 | 50°C | 25 min | 5.39 mg/g of rice bran | [9] |

| Purification Method | Stationary Phase | Mobile Phase | Purity | Yield | Reference |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (step gradient) | >95% | 90% | [10][11][12] |

| Two-stage Crystallization | - | - | 93-95% | 59% | [1] |

Key Signaling Pathways

This compound's diverse health benefits are attributed to its modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Antioxidant Effects via the Nrf2 Pathway

This compound exhibits potent antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferase (GST), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[1][2][7][10]

Caption: this compound activates the Nrf2 antioxidant pathway.

Anti-inflammatory Effects via the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. This compound exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules. This compound can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[8][9][11]

Caption: this compound inhibits the NF-κB inflammatory pathway.

Cholesterol-Lowering Effects via HMG-CoA Reductase Pathway

This compound's ability to lower cholesterol levels is one of its most well-documented effects. One of the primary mechanisms is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver. Additionally, this compound has been shown to decrease the intestinal absorption of dietary cholesterol.[4][5][12][15] This dual action makes it an effective agent for managing hypercholesterolemia.

Caption: this compound inhibits HMG-CoA reductase in cholesterol synthesis.

Conclusion and Future Directions

This compound stands out as a promising multi-target bioactive compound with significant potential in the pharmaceutical and nutraceutical industries. The methodologies for its extraction and purification have evolved to yield high-purity compounds suitable for clinical investigation and product formulation. The elucidation of its mechanisms of action through key signaling pathways, such as Nrf2, NF-κB, and HMG-CoA reductase, provides a solid scientific basis for its therapeutic applications. Future research should focus on clinical trials to further validate its efficacy in various human diseases, as well as on the development of advanced delivery systems to enhance its bioavailability and therapeutic effectiveness.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects human liver cell (L02) from hydrogen peroxide-induced oxidative damage through regulation of the MAPK/Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the bioaccessibility and synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gamma oryzanol modulates hepatic lipids expression and regulates integrated pathways in liver disease pathophysiology under a high sugar fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Gamma-Oryzanol Components

For Researchers, Scientists, and Drug Development Professionals

Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpene alcohols, is a value-added bioactive compound primarily extracted from rice bran oil.[1] Its constituent components are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and cholesterol-lowering properties.[1] This technical guide provides an in-depth overview of the core physicochemical properties of the major components of this compound, detailed experimental protocols for their characterization, and a visualization of the key biological pathways they modulate.

Core Components and Physicochemical Data

This compound is not a single compound but a composite of several molecules, with four components typically being the most abundant: Cycloartenyl Ferulate, 24-Methylene Cycloartanyl Ferulate, Campesteryl Ferulate, and β-Sitosteryl Ferulate.[1] The physicochemical characteristics of these lipophilic molecules are critical for understanding their stability, solubility, bioavailability, and for the development of effective extraction, purification, and formulation strategies.

The quantitative physicochemical data for these primary components are summarized in the table below for ease of comparison.

| Property | Cycloartenyl Ferulate | 24-Methylene Cycloartanyl Ferulate | Campesteryl Ferulate | β-Sitosteryl Ferulate |

| Molecular Formula | C₄₀H₅₈O₄ | C₄₁H₆₀O₄ | C₃₈H₅₆O₄ | C₃₉H₅₈O₄ |

| Molecular Weight ( g/mol ) | 602.89 | 616.91 | 576.86 | 590.88 |

| Appearance | White to off-white powder/solid | White to off-white solid powder | Colorless plate crystals / White solid | Solid |

| Melting Point (°C) | 150 - 151.5 | Data not consistently available | 164 - 168 | 131 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Soluble in DMSO (≥12.5 mg/mL). | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. | Data not consistently available, expected to be similar to other components |

| LogP (XLogP3-AA) | 12.1 | 13.2 | 11.1 | 11.6 |

(Data sourced from references[2][3][4][5][6][7][8][9][10])

Key Biological Signaling Pathways

The therapeutic potential of this compound components is linked to their ability to modulate specific cellular signaling pathways. Two of the most well-documented pathways are the activation of the Nrf2 antioxidant response and the inhibition of HMG-CoA reductase in cholesterol synthesis.

Nrf2 Antioxidant Response Pathway

This compound has been shown to induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an inducer like this compound, Nrf2 dissociates from Keap1, moves into the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which enhance the cell's defense against oxidative stress.[11][12]

Caption: this compound activates the Nrf2 antioxidant pathway.

Cholesterol Metabolism Pathway

This compound contributes to the regulation of cholesterol levels, in part, by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[13][14] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. By reducing the activity of HMG-CoA reductase, this compound components can decrease the overall production of cholesterol in the liver.[13]

References

- 1. Purification and identification of components of this compound in rice bran Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. phcogres.com [phcogres.com]

- 4. [PDF] Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening | Semantic Scholar [semanticscholar.org]

- 5. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. fssai.gov.in [fssai.gov.in]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. fssai.gov.in [fssai.gov.in]

- 11. enamine.net [enamine.net]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide on the Mechanism of Action of Gamma-Oryzanol in Cholesterol Metabolism

Introduction

Gamma-oryzanol (B192022) is a naturally occurring mixture of ferulic acid esters of sterols and triterpene alcohols, found predominantly in rice bran oil.[1][2] Extensive research in both animal and human studies has established its potent hypocholesterolemic activity.[1][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound modulates cholesterol metabolism, intended for researchers, scientists, and professionals in the field of drug development. The core mechanisms involve the inhibition of intestinal cholesterol absorption, suppression of endogenous cholesterol synthesis, and enhancement of cholesterol and bile acid excretion.[2]

Core Mechanisms of Action

The cholesterol-lowering effect of this compound is not attributed to a single mode of action but rather a synergistic combination of several biological activities. These can be broadly categorized into three main areas: effects on cholesterol absorption, synthesis, and excretion.

Inhibition of Intestinal Cholesterol Absorption

A primary mechanism of this compound is its ability to reduce the absorption of dietary and biliary cholesterol from the intestine. This is achieved through two main processes:

-

Interference with Micellar Solubilization: For cholesterol to be absorbed, it must be incorporated into mixed micelles, which are aggregates of bile salts, phospholipids (B1166683), and other lipids in the intestinal lumen. This compound has been shown to compete with cholesterol for incorporation into these micelles.[4] Although some studies indicate this effect is more pronounced with synthetic micelles than during simulated digestion of a meal, the structural similarity of this compound's components to cholesterol is thought to hinder the micellarization process, thereby reducing the amount of cholesterol available for absorption.[1][3]

-

Inhibition of Enterocyte Cholesterol Uptake: Beyond its effects on micelle formation, this compound directly impairs the uptake of cholesterol by the intestinal epithelial cells (enterocytes).[1] In-vitro studies using Caco-2 human intestinal cells have demonstrated that this compound significantly decreases the apical uptake of cholesterol from micelles.[3] This suggests an interference with the transport proteins responsible for moving cholesterol across the enterocyte brush border membrane.

Inhibition of Hepatic Cholesterol Synthesis

This compound also targets the endogenous production of cholesterol in the liver.

-

HMG-CoA Reductase Inhibition: The key rate-limiting enzyme in the cholesterol biosynthesis pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound has been shown to directly inhibit the activity of this enzyme.[1][3][4] This action reduces the liver's capacity to synthesize new cholesterol, a mechanism similar to that of statin drugs. In silico docking studies predict that components of this compound, such as cycloartenyl ferulate, can bind to the NADPH-binding domain of HMG-CoA reductase, which is crucial for its catalytic activity.[5][6] This inhibition contributes to lowering the total body pool of cholesterol.

Modulation of Bile Acid Metabolism and Fecal Steroid Excretion

This compound influences the excretion of cholesterol and its metabolites from the body.

-

Increased Fecal Excretion: By inhibiting cholesterol absorption, this compound consequently leads to a significant increase in the fecal excretion of neutral sterols (i.e., cholesterol).[2][7]

-

Enhanced Bile Acid Excretion: Studies in animal models have demonstrated that this compound supplementation, particularly with a high-cholesterol diet, increases the fecal excretion of bile acids.[7] To compensate for this loss, the liver must synthesize new bile acids from cholesterol. This process is primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway.[8] The upregulation of bile acid synthesis consumes hepatic cholesterol, which can lead to an increased expression of hepatic LDL receptors to sequester more cholesterol from the circulation, further reducing plasma LDL-cholesterol levels.[8]

Quantitative Data Summary

The hypocholesterolemic effects of this compound have been quantified in numerous preclinical and clinical studies.

Table 1: Summary of Human Clinical Trial Data

| Dosage | Duration | Study Population | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| 300 mg/day | 12 weeks | Dyslipidemic schizophrenic patients | Total Cholesterol: ↓ from 204 to 176 mg/dLLDL-C: ↓ from 124 to 101 mg/dL | [9] |

| 50 mg/day (in RBO) | 4 weeks | Mildly hypercholesterolemic men | Total Cholesterol: ↓ 6.3%LDL-C: ↓ 10.5%LDL-C/HDL-C Ratio: ↓ 18.9% | [10] |

| Rice Bran Oil (RBO) with 4,000 ppm γ-oryzanol | 4 weeks | Hyperlipidemic subjects | LDL-C: ↓ 8.0% (vs. -0.8% in control) | [11][12] |

| RBO with 8,000 ppm γ-oryzanol | 4 weeks | Hyperlipidemic subjects | LDL-C: ↓ 11.8% (vs. -0.8% in control) | [11][12] |

| RBO with 11,000 ppm γ-oryzanol | 4 weeks | Hyperlipidemic subjects | LDL-C: ↓ 12.2% (vs. -0.8% in control) | [11][12] |

| RBO with 20,000 ppm γ-oryzanol | 8 weeks | Hypercholesterolemic patients | Total Cholesterol: Significant reduction (p=0.0101)LDL-C: Significant reduction (p=0.0013) |[13][14] |

Table 2: Summary of Animal Study Data

| Animal Model | Dosage / Administration | Duration | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| Hamsters | 0.5% γ-oryzanol in diet | 10 weeks | Plasma Non-HDL-C: ↓ 57% | [10] |

| Hamsters | 1% γ-oryzanol in diet | 7 weeks | Plasma Non-HDL-C: ↓ 34% | [10] |

| Rats | 0.5% γ-oryzanol with high-cholesterol diet | N/A | Cholesterol Absorption: ↓ 20%Fecal Cholesterol Excretion: ↑ 28%Fecal Bile Acid Excretion: ↑ 29% |[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of this compound.

Protocol 1: In Vitro Assessment of Cholesterol Uptake using Caco-2 Cells

This protocol, based on the coupled in vitro simulated digestion/Caco-2 cell model, assesses the direct effect of this compound on cholesterol absorption by enterocytes.[1][3]

-

Cell Culture: Caco-2 human intestinal epithelial cells are cultured on semipermeable inserts in transwell plates until they form a differentiated monolayer, which mimics the intestinal barrier.

-

Micelle Preparation: Radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) is incorporated into mixed micelles containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and monoolein (B16389) to simulate the intestinal environment. Test micelles are prepared with the addition of varying concentrations of this compound.

-

Apical Uptake Assay: The culture medium on the apical side of the Caco-2 cell monolayer is replaced with the prepared micellar solutions (control and this compound-containing).

-

Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C to allow for cholesterol uptake.

-

Quantification: After incubation, the cells are washed thoroughly to remove surface-bound micelles. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Analysis: The amount of cholesterol taken up by the cells is calculated and compared between the control and this compound-treated groups to determine the percentage of inhibition.

Protocol 2: HMG-CoA Reductase Activity Assay

This spectrophotometric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH.[3]

-

Enzyme Source: HMG-CoA reductase can be sourced from a microsomal fraction isolated from rat liver homogenates or from a commercially available purified enzyme.

-

Reaction Mixture: A reaction buffer is prepared containing potassium phosphate, EDTA, dithiothreitol, and NADPH.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., chloroform (B151607) or DMSO) and added to the reaction mixture at various final concentrations. A vehicle control is also prepared.

-

Assay Initiation: The enzymatic reaction is initiated by adding the substrate, HMG-CoA, to the reaction mixture containing the enzyme and the inhibitor (or vehicle).

-

Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The reaction is maintained at 37°C.

-

Data Analysis: The rate of the reaction (decrease in absorbance per minute) is calculated for each concentration of this compound and compared to the control. The IC₅₀ (concentration of inhibitor causing 50% inhibition) can be determined.

Conclusion

The mechanism of action of this compound in cholesterol metabolism is robust and multifaceted, targeting key points in the absorption, synthesis, and excretion pathways. Its ability to concurrently inhibit intestinal cholesterol uptake, suppress the rate-limiting enzyme of cholesterol synthesis (HMG-CoA reductase), and promote the fecal excretion of both cholesterol and bile acids makes it a significant bioactive compound for managing hypercholesterolemia.[1][2][7] The comprehensive evidence from in vitro, animal, and human studies underscores its potential as a nutraceutical agent or a component of functional foods aimed at reducing cardiovascular disease risk. Further research focusing on specific transporter interactions and the regulation of gene expression (e.g., SREBP, LXR) will continue to refine our understanding of this potent natural compound.

References

- 1. Effect of this compound on the bioaccessibility and synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of oryzanol on cholesterol absorption & biliary & fecal bile acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol lowering properties of this compound - Gamma Oryzanol [oryzanol.in]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rice Bran Oil Containing this compound Improves Lipid Profiles and Antioxidant Status in Hyperlipidemic Subjects: A Randomized Double-Blind Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmatonline.com [jmatonline.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Effects of Gamma-Oryzanol: Molecular Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Gamma-oryzanol (B192022), a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols found primarily in rice bran, has garnered significant scientific interest for its diverse biological activities, including potent antioxidant and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory actions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Anti-inflammatory Mechanisms

This compound modulates inflammation through a multi-pronged approach, targeting key signaling pathways that regulate the expression of inflammatory mediators. Its mechanisms include the direct scavenging of reactive oxygen species (ROS), suppression of pro-inflammatory gene networks, and activation of endogenous antioxidant responses.[1][4] The primary molecular pathways implicated are the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, this compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LPO) enzymes and modulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Advanced Glycation End-products (AGEs)/Receptor for AGEs (RAGE) axis.[1][5][6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[4] this compound effectively suppresses this pathway, leading to a downstream reduction in inflammatory mediators.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[4][8] this compound and its components have been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[4][9] This inhibitory action is believed to be partly due to its ROS scavenging ability, as oxidative stress is a known activator of the NF-κB cascade.[4]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[10][11] this compound has been shown to activate this pathway, thereby enhancing the expression of a suite of antioxidant and cytoprotective enzymes.[10][12]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like this compound or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating their expression.[11] Key Nrf2-dependent genes induced by this compound include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione Synthetase (GSS).[10][12] This activation provides a robust defense against oxidative damage, which is intrinsically linked to the inflammatory process.[10]

Modulation of MAPK Signaling

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[13][14] The activation of MAPK pathways is involved in the production of pro-inflammatory cytokines.[15] this compound has been found to inhibit the MAPK signaling pathway as part of its cytoprotective effects against oxidative stress, which is closely linked to its anti-inflammatory action.[16] By inhibiting this pathway, this compound can further reduce the expression of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vitro Inhibition of Inflammatory Markers by this compound

| Cell Line | Inducer | Marker Inhibited | Compound | Concentration / IC50 | Reference |

| RAW 264.7 Macrophages | LPS / IFN-γ | Nitric Oxide (NO) Production | γ-Oryzanol Rich Extract | IC50 = 29.32 µg/mL | [17] |

| Bovine Aortic Endothelial Cells (BAECs) | LPS (1 µg/mL) | VCAM-1 Expression | γ-Oryzanol | 3-30 µM | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS (1 µg/mL) | VCAM-1 Protein Expression | γ-Oryzanol | 3-30 µM | [9] |

| N/A | N/A | Lipoxygenase (LPO) Activity | Ferulic Acid Esters | IC50: 15-34 µM | [5] |

| N/A | N/A | COX-1 & COX-2 Activity | Cycloartenyl ferulate, Stigmasteryl ferulate | Not specified | [5] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound

| Animal Model | Condition | Treatment | Dosage | Key Findings | Reference |

| Rats | Adjuvant-induced arthritis | γ-Oryzanol | 1-100 mg/kg | Dose-dependent inhibition of hind paw swelling. | [5][18] |

| Mice | LPS-induced neuroinflammation | γ-Oryzanol | 100 mg/kg for 21 days | Downregulation of IL-1β, IL-6, RelA, iNOS, COX-2 mRNA in hippocampus. Upregulation of HO-1 and NQO1 mRNA. | [8] |

| Rats | High Sugar-Fat Diet | γ-Oryzanol | 0.5% in chow for 30 weeks | Prevented adipose tissue dysfunction; promoted PPAR-γ overexpression; reduced levels of MCP-1, TNF-α, IL-6. | [7][19] |

| Rats | DSS-induced colitis | γ-Oryzanol | Not specified | Downregulated the TLR4/NF-κB/NLRP3 pathway. | [20][21] |

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further development. Below are protocols for key experiments cited in the literature.

In Vitro NO Production Assay in Macrophages

This protocol is based on studies investigating the direct anti-inflammatory effects of this compound on immune cells.[17]

-

Cell Line: RAW 264.7 murine macrophages.

-

Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound rich extracts for a specified period (e.g., 2 hours).

-

Stimulation: Inflammation is induced by adding a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to the culture medium.

-

Incubation: Cells are incubated for 24-48 hours to allow for the production of nitric oxide.

-

Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Analysis: The IC50 value, the concentration at which the substance inhibits 50% of NO production, is calculated. Cell viability is concurrently assessed using an MTT assay to rule out cytotoxicity.

In Vivo LPS-Induced Neuroinflammation Model

This protocol describes an animal model used to assess the neuroprotective and anti-inflammatory effects of chronic this compound consumption.[8]

-

Animals: Adult mice.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Treatment Regimen: Mice receive a daily oral gavage of either vehicle or this compound (e.g., 100 mg/kg) for 21 consecutive days.

-

Inflammatory Challenge: On the final day of treatment, a single dose of LPS (e.g., 10 µ g/mouse , intraperitoneally) is administered to induce a systemic inflammatory response that affects the brain.

-

Behavioral Testing: Cognitive performance and memory are assessed using standardized tests (e.g., Morris water maze, novel object recognition) at a set time point after the LPS challenge (e.g., 48 hours).

-

Tissue Collection: Following behavioral tests, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

-

Molecular Analysis: The tissue is processed for molecular analysis. Gene expression of inflammatory markers (IL-1β, IL-6, COX-2, iNOS) and Nrf2 pathway targets (HO-1, NQO1) is quantified using real-time quantitative PCR (RT-qPCR). Protein levels can be assessed via Western blotting or ELISA.

Western Blotting for NF-κB Nuclear Translocation

This protocol is used to visually and quantitatively assess the inhibitory effect of this compound on a key step in the NF-κB pathway.[9]

-

Cell Culture and Treatment: Endothelial cells (e.g., BAECs or HUVECs) are cultured and pre-incubated with this compound (e.g., 1-30 µM for 16 hours).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL for 2 hours) to induce NF-κB activation.

-

Cell Lysis and Fractionation: Cytoplasmic and nuclear protein fractions are isolated from the cells using a specialized lysis buffer kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from the nuclear extracts are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. A loading control for the nuclear fraction (e.g., Lamin A/C) is also probed.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p65 band in the nuclear fraction is quantified and normalized to the loading control to determine the relative amount of nuclear translocation.

Conclusion

This compound exhibits significant anti-inflammatory properties by modulating multiple, interconnected molecular pathways. Its ability to concurrently suppress the pro-inflammatory NF-κB and MAPK pathways while activating the protective Nrf2 antioxidant response makes it a compound of considerable interest for the development of novel therapeutics for inflammatory diseases. The quantitative data from both in vitro and in vivo models provide a strong foundation for its efficacy. The detailed protocols outlined in this guide offer a framework for researchers to further investigate its mechanisms and potential clinical applications. Future research should focus on elucidating the precise interactions of this compound's individual components with these signaling cascades and translating these preclinical findings into human clinical trials.

References

- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound reduces renal inflammation and oxidative stress by modulating AGEs/RAGE axis in animals submitted to high sugar-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a potential modulator of oxidative stress and inflammation via PPAR-y in adipose tissue: a hypothetical therapeutic for cytokine storm in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound protects human liver cell (L02) from hydrogen peroxide-induced oxidative damage through regulation of the MAPK/Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory properties of this compound - Gamma Oryzanol [oryzanol.in]

- 19. researchgate.net [researchgate.net]

- 20. Oryzanol Ameliorates DSS-Stimulated Gut Barrier Damage via Targeting the Gut Microbiota Accompanied by the TLR4/NF-κB/NLRP3 Cascade Response In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

natural sources and variability of gamma-oryzanol content

An In-depth Guide to the Natural Sources and Variability of Gamma-Oryzanol (B192022)

Introduction

This compound is a naturally occurring mixture of bioactive compounds, predominantly found in rice bran.[1][2][3][4] It is not a single entity but a complex of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[1][2][5][6][7][8][9] The major components that constitute over 80% of this compound are cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate.[8] First isolated in 1954, this lipophilic compound has garnered significant attention from the pharmaceutical, food, and cosmetic industries for its wide range of biological activities, including antioxidant, anti-inflammatory, and lipid-lowering effects.[1] This guide provides a technical overview of the natural sources of this compound, the factors contributing to its content variability, and the experimental protocols for its extraction and analysis.

Natural Sources of this compound

While this compound is present in various plant sources, its concentration is highest in rice bran oil.[1][3][4][10]

-

Primary Source: Rice (Oryza sativa)

-

Rice Bran: The outer brown layer of the rice grain, which includes the pericarp, aleurone, seed coat, and germ, is the most abundant source of this compound.[1][4] The concentration in rice bran can range from 79.2 to 912 mg per 100 g, depending on the rice variety and extraction methods.[11] Crude rice bran oil can contain approximately 1599–1666 mg of this compound per 100 g.[2]

-

Other Grain Parts: The distribution within the grain is uneven. The bran layers show the highest accumulation (107.53–129.67 mg/100 g), followed by the embryo (46.97–59.29 mg/100 g). The outer husk (5.23–37.79 mg/100 g) and the starchy endosperm (11.44–14.33 mg/100 g), which is the most consumed part, contain the lowest amounts.

-

-

Secondary Sources

Variability of this compound Content

The concentration and composition of this compound are highly variable and influenced by a multitude of factors, from genetics to post-harvest processing.[1][2]

Genetic Factors (Rice Cultivar)

Different rice varieties exhibit significant variations in this compound content.

-

Pigmented vs. Non-Pigmented Rice: Colored rice varieties, such as black and red rice, generally contain higher levels of this compound than non-colored (white) rice.[2][12] Studies on Thai rice cultivars found that the this compound content in colored varieties ranged from 295.80 to 459.80 µg/g, while in non-colored varieties it was 226.40 to 411.80 µg/g.[12] Purple glutinous rice, in particular, shows higher average content (55.58 mg/100g) compared to white rice checks (30.68 mg/100g).[13]

-

Grain Type: Long-grain varieties like Basmati have been shown to possess higher this compound content (246.7 to 330.3 mg/kg of brown rice) compared to other cultivars.[1][2]

-

Specific Cultivars: Studies have quantified content in various national cultivars, revealing a wide range. For instance, among 16 Korean rice varieties, the total content ranged from 26.7 to 61.6 mg/100 g.[6] An analysis of two Portuguese varieties, Ceres and Maçarico, showed an overall variability from 1.56 g/Kg to 3.19 g/Kg, with Ceres having higher values.[14]

Environmental and Developmental Factors

-

Growing Conditions: Edaphoclimatic conditions, including the year and location of cultivation, are determinant factors for both the total this compound concentration and the relative amounts of its individual components.[14]

-

Grain Maturity: The biosynthesis of this compound is a dynamic process. It occurs rapidly in the early phase of grain development (10-20 days after flowering) and then increases more slowly, reaching its peak at full maturity (around 30 days after flowering).[1]

Post-Harvest and Processing Factors

-

Milling: The polishing process to produce white rice removes the bran and germ, leading to a significant loss of this compound, estimated at around 94%.[15] Milling can reduce the content to an average of only 58.77% of the original amount in the brown rice.[16][17]

-

Cooking: Cooking methods further degrade this compound. Cooking brown rice in minimal water results in an average retention of 54.42%, whereas cooking in excess water lowers retention to 43.31%.[17] Cooked milled (white) rice retains the least, with a mean retention of only 21.66%.

-

Refining: Physical refining of crude rice bran oil can also significantly reduce the content of bioactive compounds. For example, the this compound content can drop from ~1600 mg/100 g in crude oil to ~950 mg/100 g in refined oil.[2]

Data on this compound Content

Table 1: this compound Content in Different Rice Varieties

| Rice Type/Cultivar | Sample Type | This compound Content | Reference |

| Portuguese (Ceres & Maçarico) | Brown Rice | 1.56 - 3.19 g/kg | [14] |

| Basmati Varieties | Brown Rice | 246.7 - 330.3 mg/kg | [1][2] |

| Thai Non-Colored Cultivars | Brown Rice | 226.40 - 411.80 µg/g | [12] |

| Thai Colored Cultivars | Brown Rice | 295.80 - 459.80 µg/g | [12] |

| Korean Cultivars (16 total) | Brown Rice | 26.7 - 61.6 mg/100g | [6] |

| Giza 177 | Brown Rice | 51.81 mg/100g | [8] |

| Giza 177 | Rice Bran | 472.95 mg/100g | [8] |

| Purple Rice Landraces (avg.) | Brown Rice | 55.58 mg/100g | [13] |

| White Rice Checks (avg.) | Brown Rice | 30.68 mg/100g | [13] |

Table 2: this compound Content in Different Rice Grain Tissues

| Grain Tissue | This compound Content (mg/100g) | Reference |

| Bran Layers | 107.53 - 129.67 | |

| Embryo | 46.97 - 59.29 | |

| Husk | 5.23 - 37.79 | |

| Endosperm | 11.44 - 14.33 |

Experimental Protocols

The extraction and quantification of this compound are critical for research and development. Methodologies vary in solvents, conditions, and analytical techniques.

Extraction Methodologies

Direct solvent extraction is the most common approach.[18] The choice of solvent and extraction conditions significantly impacts the yield.

-

Solvent Extraction (Maceration/Reflux):

-

Objective: To isolate this compound from the solid rice bran matrix into a liquid solvent.

-

Protocol Example (Hexane:Isopropanol): An optimized protocol yielded 13.98 mg/g of this compound using a 1:3 mixture of hexane:isopropanol.[18] The extraction was performed at 40°C for 40 minutes with a 75 mL solvent volume.[18]

-

Protocol Example (Ethanol Reflux): Using Response Surface Methodology (RSM), optimal conditions were found to be extraction at 78.7°C for 1.6 hours using 496.5 mL of ethanol (B145695) per 100g of rice bran. This yielded a concentration of 195.49 mg/L.[19]

-

Solvents Used: Common organic solvents include hexane, isopropanol, ethanol, acetone, and ethyl acetate.[18][20] Edible oils (canola, grape seed, etc.) have also been used as "green" solvents for extraction.[21]

-

-

Pre-treatment of Rice Bran:

-

Objective: To improve extraction efficiency by inactivating lipases and altering the bran's physical structure.

-

Methods: Various pretreatment processes like hot air heating, microwave heating, roasting, parboiling, and autoclaving have been tested.[22] Parboiling at 75°C was found to yield the highest amount of this compound (9.76 mg/g of dried rice bran).[22]

-

-

Solid-Phase Extraction (SPE):

-

Objective: To purify the crude extract and remove interfering compounds before analytical quantification.

-

Protocol: SPE is often coupled with analytical methods like UHPLC-MS/MS. Silica-based sorbents can be used to effectively extract and purify this compound from complex matrices.[23]

-

Analytical and Quantification Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the individual components of this compound.[15][24]

-

Reversed-Phase HPLC (RP-HPLC):

-

Objective: To separate the different ferulate esters based on their hydrophobicity.

-

Typical Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[21][25]

-

Mobile Phase: A gradient elution using a mixture of solvents is typical. For example, one method uses a gradient of (A) acetonitrile:methanol:isopropanol:water (45:45:5:5) and (B) acetonitrile:methanol:isopropanol (50:45:5).[21] Another uses (A) Methanol and (B) Water.[26]

-

Detection: A Diode Array Detector (DAD) or UV detector is set to the maximum absorption wavelength of the ferulic acid moiety, typically between 325-330 nm.[21][27][28]

-

Quantification: The concentration is calculated by comparing the peak areas of the sample to those of a standard curve prepared with known concentrations of this compound.[21]

-

-

-

Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UHPLC–MS/MS):

-

Objective: To achieve higher resolution, accuracy, and sensitivity, especially for complex samples.

-

Advantages: This method is considered the most robust for the simultaneous determination of multiple this compound components.[23] It provides lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[23]

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Signaling Pathways Modulated by this compound

-

Antioxidant Nrf2 Pathway: this compound can induce the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2).[29] In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the upregulation of defensive genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone reductase (NQO1).[29][30] This enhances the cell's capacity to neutralize reactive oxygen species (ROS).[29]

Caption: this compound activates the Nrf2 antioxidant pathway.

-

Cholesterol Metabolism Pathway: A primary mechanism of this compound's lipid-lowering effect is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5] It may also interfere with the intestinal absorption of dietary cholesterol.[31]

References

- 1. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. maviem.com [maviem.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]

- 6. Characterization and quantification of γ-oryzanol in grains of 16 Korean rice varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 11042-64-1 | FO26593 | Biosynth [biosynth.com]

- 10. Gamma oryzanol's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. From farm to plate: Spatio-temporal characterization revealed compositional changes and reduced retention of γ-oryzanol upon processing in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From farm to plate: Spatio-temporal characterization revealed compositional changes and reduced retention of γ-oryzanol upon processing in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. myfoodresearch.com [myfoodresearch.com]

- 20. scispace.com [scispace.com]

- 21. Extraction of γ-oryzanol from rice bran using diverse edible oils: enhancement in oxidative stability of oils - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scienceasia.org [scienceasia.org]

- 23. mdpi.com [mdpi.com]

- 24. tis.wu.ac.th [tis.wu.ac.th]

- 25. Novel bio-analytical technique for estimation of gamma oryzanol in rat plasma and brain homogenate using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fssai.gov.in [fssai.gov.in]

- 27. pubs.acs.org [pubs.acs.org]

- 28. [PDF] Determination of gamma oryzanol in rice bran oil by HPLC with molecularly imprinted solid-phase extraction | Semantic Scholar [semanticscholar.org]

- 29. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Gamma Oryzanol: Benefits, Uses, and How to Boost Its Bioavailability – AspKom® Herbal Nutrition & Supplements [theaspkom.com]

The Impact of Gamma-Oryzanol on Endocrine Function and Hormonal Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-oryzanol (B192022), a mixture of ferulic acid esters of sterols and triterpenoid (B12794562) alcohols primarily found in rice bran oil, has garnered significant interest for its potential therapeutic applications. Beyond its well-documented antioxidant and lipid-lowering properties, a body of scientific evidence, largely originating from foundational studies in the 1980s, indicates that this compound exerts notable effects on the endocrine system. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on hormonal regulation, with a focus on its actions on the hypothalamic-pituitary axis. It summarizes key experimental findings, presents quantitative data in a structured format, details available experimental methodologies, and illustrates the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of endocrinology and drug development.

Introduction

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. This compound has been shown to modulate this system, with observed effects on several key hormones, including Thyroid-Stimulating Hormone (TSH), Luteinizing Hormone (LH), Growth Hormone (GH), and Prolactin (PRL). The primary mechanism of action appears to be centered on the hypothalamus, a critical region of the brain that links the nervous system to the endocrine system via the pituitary gland.[1][2][3] This guide will systematically explore the evidence supporting these effects.

Effects on the Hypothalamic-Pituitary-Thyroid (HPT) Axis

One of the most well-documented endocrine effects of this compound is its ability to modulate the HPT axis, particularly in the context of primary hypothyroidism.

Quantitative Data: Thyroid-Stimulating Hormone (TSH)

| Study Subject | Condition | This compound Dose | Outcome | Reference |

| Human Patients | Primary Hypothyroidism | 300 mg (single oral dose) | Significant reduction in elevated serum TSH levels. | [2][4] |

| Human Patients | Primary Hypothyroidism | Chronic treatment (dose not specified) | Decreased serum TSH levels in 6 out of 8 patients. | [4] |

Experimental Protocols

Study: Effect of this compound on serum TSH concentrations in primary hypothyroidism (Shimomura Y, et al., 1980) [2][4]

-

Objective: To investigate the effect of this compound on serum TSH levels in patients with primary hypothyroidism.

-

Methodology:

-

Acute Study: A single oral dose of 300 mg of this compound was administered to hypothyroid patients. Serum TSH levels were measured before and after administration.

-

Chronic Study: Patients received chronic treatment with this compound. Serum TSH levels were monitored over the treatment period.

-

TRH Stimulation Test: The serum TSH response to thyrotropin-releasing hormone (TRH) was assessed in both hypothyroid patients and normal subjects to investigate the site of action.

-

-

Key Findings: this compound reduced elevated TSH levels without altering serum thyroxine or triiodothyronine. The TSH response to TRH was unchanged, suggesting a hypothalamic site of action rather than a direct effect on the pituitary.[2][4]

Proposed Signaling Pathway

The findings suggest that this compound may influence the hypothalamic release of TRH, which in turn regulates pituitary TSH secretion. The exact molecular mechanism at the hypothalamic level remains to be fully elucidated.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound has been shown to influence the HPG axis, primarily by affecting the secretion of Luteinizing Hormone (LH).

Quantitative Data: Luteinizing Hormone (LH)

| Study Subject | This compound Administration | Outcome | Reference |

| Normal Male and Ovariectomized Female Rats | Single intravenous injection | Suppressive tendency on LH release. | [5] |

| Normal Male and Ovariectomized Female Rats | Pre-treatment followed by LHRH | Markedly reduced LH release induced by LHRH. | [5] |

Experimental Protocols

Study: The effect of this compound on rat pituitary hormone secretion (Yamauchi J, et al., 1980) [5]

-

Objective: To investigate the effect of this compound on pituitary hormone secretion in rats.

-

Methodology:

-

Animal Model: Normal male and ovariectomized female rats were used.

-

Acute Administration: A single intravenous injection of this compound was administered.

-

LHRH Challenge: Rats were pre-treated with this compound, followed by an injection of Luteinizing Hormone-Releasing Hormone (LHRH).

-

Hormone Measurement: Serum LH levels were measured (likely by radioimmunoassay, though specific details are limited in the abstract).

-

-

Key Findings: this compound demonstrated a potent inhibitory effect on LH release, both basally and in response to LHRH stimulation.[5]

Proposed Signaling Pathway

The reduction in LHRH-induced LH release suggests that this compound may act at the level of the pituitary gonadotrophs, potentially interfering with LHRH receptor signaling or downstream pathways.

Effects on Growth Hormone (GH) and Prolactin (PRL)

This compound's influence extends to the regulation of GH and PRL, with evidence pointing towards a mechanism involving hypothalamic catecholamines.

Quantitative Data: GH and PRL

| Study Subject | This compound Administration | Outcome | Reference |

| Male Rats | Single subcutaneous injection (20 mg/kg) | Suppressed GH synthesis and PRL release 1 hour after injection. | [3] |

| Ovariectomized Female Rats | 6 days pre-treatment followed by TRH | Markedly suppressed serum prolactin release induced by TRH. | [5] |

Experimental Protocols

Study: Effects of this compound on the hypothalamo-pituitary axis in the rat (Ieiri T, et al., 1982) [3]

-

Objective: To investigate the effects of this compound on GH and PRL synthesis and release, and on hypothalamic catecholamine turnover.

-

Methodology:

-

Animal Model: Male rats.

-

Administration: A single subcutaneous injection of 20 mg/kg of this compound.

-

Measurements:

-

In vitro GH synthesis and PRL release from the pituitary were assessed.

-

Dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) content and turnover rates in the medial basal hypothalamus (MBH) were measured. This involved the use of a tyrosine hydroxylase inhibitor, alpha-methyl-p-tyrosine (α-MpT).

-

-

-

Key Findings: this compound suppressed GH synthesis and PRL release.[3] It increased the synthesis and release of DA and increased the release of NE in the MBH.[3]

Proposed Signaling Pathway

The observed changes in hypothalamic dopamine and norepinephrine, which are known to regulate GH and PRL secretion, provide a strong basis for the mechanism of action of this compound on these hormones. Increased dopamine is a well-established inhibitor of prolactin secretion.

Effects on Testosterone (B1683101) and Athletic Performance

While this compound has been marketed as a supplement to increase testosterone and growth hormone for athletic performance, the scientific evidence does not consistently support these claims.

Summary of Findings

-

Animal studies involving intravenous or subcutaneous injections have suggested that this compound may actually suppress LH and GH, which could potentially lead to reduced testosterone production.[1]

-

Clinical studies in humans have generally failed to demonstrate an anabolic effect or a significant increase in testosterone or growth hormone levels with oral this compound supplementation.[6]

Clinical Implications and Future Directions

The available evidence suggests that this compound's modulation of the endocrine system may have therapeutic potential in specific contexts:

-

Menopausal Symptoms: The inhibitory effect on LH secretion may contribute to the reported alleviation of menopausal symptoms, such as hot flashes.

-

Primary Hypothyroidism: The potential to lower elevated TSH levels warrants further investigation as an adjunctive therapy.

However, it is crucial for future research to address several key areas:

-

Elucidation of Molecular Mechanisms: More detailed studies are needed to identify the specific receptors and intracellular signaling pathways through which this compound exerts its effects on the hypothalamus and pituitary.

-

Bioavailability and Metabolism: The poor oral absorption of this compound is a significant factor that may influence its systemic endocrine effects.[1] Further research into its pharmacokinetics is necessary.

-

Well-Designed Clinical Trials: Rigorous, large-scale, placebo-controlled clinical trials are required to definitively establish the efficacy and safety of this compound for endocrine-related conditions in humans.

Conclusion

This compound demonstrates clear effects on the endocrine system, primarily through its action on the hypothalamic-pituitary axis. Its inhibitory effects on TSH and LH, and its modulation of GH and PRL via hypothalamic catecholamines, are supported by foundational animal and preliminary human studies. While the claims regarding its anabolic effects on testosterone appear unsubstantiated, its potential therapeutic applications for conditions such as menopausal symptoms and primary hypothyroidism merit further rigorous investigation. This technical guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully understand the molecular mechanisms and clinical utility of this natural compound.

References

- 1. Gamma oryzanol-plant sterol supplementation: metabolic, endocrine, and physiologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on disease of Hypothyroidism - Gamma Oryzanol [oryzanol.in]

- 3. [Effects of this compound on the hypothalamo-pituitary axis in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on serum TSH concentrations in primary hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The effect of this compound on rat pituitary hormone secretion (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of gamma oryzanol supplementation on anthropometric measurements & muscular strength in healthy males following chronic resistance training - PMC [pmc.ncbi.nlm.nih.gov]

Gamma-Oryzanol's Antioxidant Effects: A Structure-Activity Relationship Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gamma-oryzanol (B192022) is a naturally occurring bioactive compound predominantly found in the bran fraction of rice (Oryza sativa L.).[1] It is not a single entity but rather a complex mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols.[2][3] The primary components include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and sitosteryl ferulate.[4][5] While recognized for a wide spectrum of pharmacological activities, including cholesterol-lowering and anti-inflammatory effects, this compound's potent antioxidant properties are of significant interest in the scientific community.[3][4][6] This guide provides a detailed examination of the structure-activity relationship of this compound concerning its antioxidant effects, outlines the experimental protocols used for its evaluation, and presents quantitative data to facilitate comparative analysis.

Core Chemical Structure and Antioxidant Moiety

The antioxidant capacity of this compound is intrinsically linked to its unique chemical architecture. Each molecule consists of a ferulic acid moiety esterified to a sterol or triterpene alcohol backbone.[2] The ferulic acid portion is the primary determinant of its direct radical-scavenging ability.

Key Structural Features for Antioxidant Activity:

-

Phenolic Hydroxyl Group: The 4-hydroxyl group on the phenolic ring of the ferulic acid moiety is the most critical feature for direct antioxidant activity. It is responsible for donating a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1][7]

-

Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxy radical is highly stabilized by resonance. The unpaired electron can delocalize across the oxygen atom, the aromatic ring, and the α,β-unsaturated carbonyl group, which makes the molecule an efficient radical scavenger.[1]

-

α,β-Unsaturated Carbonyl Moiety: This part of the ferulic acid structure contributes to the molecule's electrophilicity. It can interact with nucleophilic cellular targets, such as cysteine residues on the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway.[1]

-

Sterol/Triterpene Backbone: This bulky, lipophilic portion of the molecule dictates its solubility and allows it to anchor within lipid-rich environments like cell membranes. This localization is crucial for its efficacy in inhibiting lipid peroxidation.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. iris.uniss.it [iris.uniss.it]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Activity of γ-Oryzanol: A Complex Network of Interactions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight. | Semantic Scholar [semanticscholar.org]

Unveiling the Neuroprotective Potential of Gamma-Oryzanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gamma-oryzanol (B192022), a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols primarily found in rice bran oil, is emerging as a promising neuroprotective agent.[1][2] Preliminary investigations have illuminated its multifaceted mechanisms in combating neuronal damage, positioning it as a compelling candidate for further research and development in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, with a focus on experimental data, detailed methodologies, and the intricate signaling pathways involved.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4] It has been shown to cross the blood-brain barrier, allowing it to directly act on the central nervous system.[4][5][6][7] Studies have demonstrated its potential in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as in models of glutamate-induced excitotoxicity and lipopolysaccharide (LPS)-induced neuroinflammation.[8][9][10][11][12]

Antioxidant Properties

A primary mechanism underlying this compound's neuroprotection is its potent antioxidant activity.[3] It directly scavenges free radicals and enhances the endogenous antioxidant defense system.[13] A key pathway modulated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and NADPH-dehydrogenase-quinone-1 (NQO1).[2][12]

Anti-inflammatory Action

Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators.[14] In models of LPS-induced neuroinflammation, it has been shown to reduce the expression of genes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][12] This anti-inflammatory effect is partly attributed to the inhibition of the NF-κB signaling pathway.[14]

Anti-apoptotic Mechanisms

This compound can protect neurons from apoptosis (programmed cell death) induced by various neurotoxic insults. One of the key mechanisms is the modulation of the Bcl-2 family of proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[7][15][16] Furthermore, it can inhibit the activation of caspase-9 and caspase-3, crucial executioners in the mitochondrial apoptotic pathway.[15][16]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by complex signaling cascades. Understanding these pathways is crucial for targeted drug development.

Nrf2 Antioxidant Response Pathway

ASK1/JNK Apoptotic Pathway in Glutamate (B1630785) Excitotoxicity

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in Differentiated HT-22 Cells

| Parameter | Control | Glutamate (0.1 mmol/L) | Glutamate + this compound (0.4 mmol/L) | Glutamate + Memantine (B1676192) (10 µmol/L) |

| Cell Viability (%) | 100 | 47.6 | Significantly Increased | Significantly Increased |

| Neurite Outgrowth (%) | 100 | 47.6 | Significantly Increased | Significantly Increased |